4-heptoxy-3-methoxyaniline
Overview
Description
m-Anisidine, 4-(heptyloxy)-: is a bioactive chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol . It is a derivative of m-anisidine, which is an organic compound with a methoxy group attached to the benzene ring. This compound is known for its applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-anisidine, 4-(heptyloxy)- typically involves the reaction of m-anisidine with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of m-anisidine, 4-(heptyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: m-Anisidine, 4-(heptyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
m-Anisidine, 4-(heptyloxy)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of m-anisidine, 4-(heptyloxy)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound’s heptyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
m-Anisidine: A methoxy-substituted aniline derivative.
p-Anisidine: Another isomer with the methoxy group in the para position.
o-Anisidine: An isomer with the methoxy group in the ortho position.
Uniqueness: m-Anisidine, 4-(heptyloxy)- is unique due to the presence of the heptyloxy group, which imparts distinct physicochemical properties and enhances its bioactivity compared to its isomers. This makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
15382-63-5 |
---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
4-heptoxy-3-methoxyaniline |
InChI |
InChI=1S/C14H23NO2/c1-3-4-5-6-7-10-17-13-9-8-12(15)11-14(13)16-2/h8-9,11H,3-7,10,15H2,1-2H3 |
InChI Key |
XTBGKGYKNKIIJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=C(C=C(C=C1)N)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)N)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
15382-63-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(heptyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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